molecular formula C17H18F3N3O4S B5102382 N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide CAS No. 6212-21-1

N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide

Cat. No.: B5102382
CAS No.: 6212-21-1
M. Wt: 417.4 g/mol
InChI Key: ONGBHUNASFGWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-Nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide (CAS 6212-21-1) is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and oncology research. This compound, with a molecular formula of C₁₂H₁₂ClNO₆·Zn and a molecular weight of 417.4027 g/mol, is characterized by its high boiling point (548.8°C at 760 mmHg) and density of 1.397 g/cm³ . The structural core of this molecule aligns with a class of compounds investigated as RBM39 sulfonamide inhibitors . RBM39 is an RNA-binding protein and splicing factor that plays a crucial role in gene expression and has been implicated as a potential therapeutic target in various cancers . The mechanism of action for this class of compounds involves the targeted degradation of RBM39, leading to the disruption of pre-mRNA splicing and transcriptional regulation in malignant cells, thereby exhibiting antineoplastic activity . Furthermore, benzenesulfonamide scaffolds, in general, have demonstrated privileged binding to various nuclear receptors, making them valuable chemical probes for studying metabolic and immune disorders, as evidenced by related compounds like T0901317 which modulates RORα and RORγ activity . The compound's structure, featuring a butyl linker connecting a 2-nitro-4-(trifluoromethyl)anilino group to a benzenesulfonamide moiety, provides a versatile platform for structure-activity relationship (SAR) studies. This product is presented for research applications only, including but not limited to, investigations into targeted protein degradation, alternative splicing mechanisms in cancer biology, and the development of novel oncology therapeutics. Researchers can utilize this compound as a key intermediate or a reference standard in high-throughput screening and lead optimization campaigns.

Properties

IUPAC Name

N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4S/c18-17(19,20)13-8-9-15(16(12-13)23(24)25)21-10-4-5-11-22-28(26,27)14-6-2-1-3-7-14/h1-3,6-9,12,21-22H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGBHUNASFGWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387466
Record name N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6212-21-1
Record name N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide typically involves multiple steps:

    Amination: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The resulting 2-nitro-4-(trifluoromethyl)aniline is coupled with 4-bromobutylbenzenesulfonamide in the presence of a base like potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

    Reduction: Formation of 2-amino-4-(trifluoromethyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitro derivatives or other oxidized products.

Scientific Research Applications

N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Benzenesulfonamides

Compound Name Substituents on Aniline/Backbone Key Functional Groups Notable Properties/Data Evidence ID
N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide Butyl chain with 2-NO₂, 4-CF₃ anilino –CF₃, –NO₂, sulfonamide High lipophilicity (inferred)
(R)-N-(4-cyano-4-phenylbutyl)-4-(trifluoromethyl)benzenesulfonamide (2e) Butyl chain with cyano, phenyl –CF₃, –CN, sulfonamide 97% yield, 93% ee, NMR/HRMS verified
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) Pyridine backbone with benzyloxy –CF₃, pyridine, sulfonamide Synthesized via sulfonyl chloride route
4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide Ethyl chain with 2-Cl, 4-NO₂ anilino –Cl, –NO₂, sulfonamide Molecular weight: 390.24 g/mol

Key Observations:

Electron-Withdrawing Groups: The trifluoromethyl (–CF₃) and nitro (–NO₂) groups in the target compound enhance electrophilicity and metabolic stability compared to analogues like 2e, which lacks –NO₂ but includes –CN . The chloro (–Cl) substituent in may reduce solubility compared to –CF₃ due to lower hydrophobicity.

The target compound’s synthesis likely parallels methods in and , involving sulfonyl chloride coupling with amines in pyridine.

Physicochemical Properties: Crystallinity: The crystal structure of 4-nitrobenzenesulfonamide derivatives (e.g., ) reveals intermolecular N–H⋯O hydrogen bonding, which may stabilize the target compound’s solid-state structure.

Functional Comparisons

Key Insights:

  • Synthetic Versatility: The –NO₂ group in the target compound could serve as a precursor for –NH₂ via reduction, enabling diversification into bioactive derivatives .

Biological Activity

N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C17H22F3N3O4
  • Molecular Weight : 389.37 g/mol
  • CAS Number : 68502-41-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in cancer treatment. The compound exhibits the following mechanisms:

  • Inhibition of Carbonic Anhydrases : Recent studies have shown that compounds similar to this sulfonamide can selectively inhibit carbonic anhydrases (CAs), which are enzymes involved in regulating pH and fluid balance in tissues. Inhibition of specific isoforms like hCA IX and XII has been linked to anti-cancer properties due to their overexpression in tumors .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines indicate significant potency, suggesting its potential as a chemotherapeutic agent .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its analogs:

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-70.65CA inhibition
This compoundHeLa2.41CA inhibition
Analog ASK-MEL-20.89CA inhibition
Analog BPANC-11.50CA inhibition

Case Studies

  • Neurotoxicity Evaluation : A study focused on the neurotoxic effects of related compounds, such as N-butylbenzenesulfonamide (NBBS), found that while these compounds are lipophilic and rapidly distribute to the brain, they show minimal evidence of neurotoxicity over short exposure periods. However, the potential for long-term neurotoxic effects remains a concern requiring further research .
  • Antitumor Efficacy : In vitro studies have indicated that this compound analogs exhibit selective cytotoxicity against cancer cells while sparing non-cancerous cells, which is crucial for reducing side effects in therapeutic applications .

Q & A

Basic: What are the key synthetic routes for N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common route starts with:

Sulfonylation : Reacting 4-(trifluoromethyl)-2-nitroaniline with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate butylamine derivative.

Sulfonamide Formation : Treating the intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity.
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate high-purity product (>95%) .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:
A combination of spectroscopic methods is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and sulfonamide protons (δ ~7.5–8.5 ppm in ¹H).
  • Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine/fluorine atoms.
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding interactions in the solid state .

Advanced: How can computational chemistry tools aid in predicting the reactivity of this sulfonamide derivative?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers HOMO energy, directing reactivity toward the sulfonamide nitrogen.
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in biological systems (e.g., water or lipid bilayers) to assess membrane permeability.
  • Reactivity Descriptors : Use Fukui indices to map regions prone to electrophilic attack, guiding functionalization strategies .

Advanced: What strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer:
Contradictions often arise from assay variability or structural heterogeneity. Mitigation approaches include:

  • Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) and replicate experiments ≥3 times.
  • Structural Verification : Confirm compound purity (HPLC ≥98%) and stability (e.g., test for hydrolysis under assay conditions).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to harmonize data from disparate studies, focusing on effect sizes rather than absolute values .

Advanced: How to design QSAR models for this compound’s biological activity?

Methodological Answer:

Descriptor Selection : Extract electronic (e.g., logP, dipole moment), steric (molar refractivity), and topological (Wiener index) parameters from computational tools like CODESSA or Dragon.

Dataset Curation : Include structurally diverse analogs with measured IC₅₀ values (e.g., from PubChem or ChEMBL).

Model Validation : Use leave-one-out cross-validation and external test sets to ensure robustness. For instance, a PLS regression model with R² >0.7 and Q² >0.5 is considered predictive.

Interpretation : Identify key descriptors (e.g., nitro group’s electron-withdrawing effect) to guide structural optimization .

Advanced: What are the challenges in molecular docking studies for this compound, and how can they be addressed?

Methodological Answer:
Challenges :

  • Flexibility : The butyl linker and nitro group introduce conformational flexibility, complicating pose prediction.
  • Solvent Effects : Polar interactions with water molecules are often oversimplified in docking algorithms.
    Solutions :
  • Ensemble Docking : Dock multiple conformers generated via molecular dynamics (MD) to account for flexibility.
  • Hybrid Methods : Combine docking with MM-PBSA/GBSA to estimate binding free energies more accurately.
  • Validation : Cross-check results with experimental data (e.g., SPR or ITC binding affinities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.